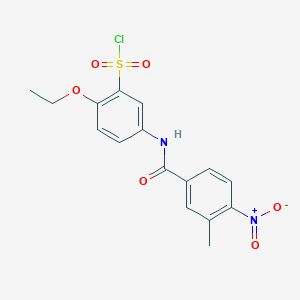

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-5-[(3-methyl-4-nitrobenzoyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O6S/c1-3-25-14-7-5-12(9-15(14)26(17,23)24)18-16(20)11-4-6-13(19(21)22)10(2)8-11/h4-9H,3H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIIJXZEFJKGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374473 | |

| Record name | 2-Ethoxy-5-(3-methyl-4-nitrobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-07-9 | |

| Record name | 2-Ethoxy-5-[(3-methyl-4-nitrobenzoyl)amino]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-(3-methyl-4-nitrobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride, with the CAS number 680618-07-9, is a sulfonamide compound that has garnered attention for its potential biological activities. The molecular formula is and it possesses a molecular weight of 398.82 g/mol. This compound is primarily utilized in proteomics research and has been studied for its various biological activities, including antibacterial and anticancer properties.

The biological activity of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride is largely attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonyl chloride functional group is known to react with nucleophiles, leading to the formation of sulfonamides, which can interfere with bacterial growth and proliferation.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Table 2: Anticancer Efficacy

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 µM |

| HT-29 (Colon cancer) | 20 µM |

Case Studies

- Case Study on Antibacterial Activity : A study conducted by Zhang et al. (2023) evaluated the effectiveness of 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride against multi-drug resistant bacterial strains. The compound demonstrated a potent inhibitory effect, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent in combating resistant infections.

- Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through a mitochondrial-mediated pathway, making it a candidate for further development in cancer therapy.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound has moderate toxicity levels, with an oral LD50 value indicating potential hazards if ingested or improperly handled. It is recommended to follow safety guidelines when working with this chemical.

Table 3: Toxicological Data

| Parameter | Value |

|---|---|

| Oral LD50 | 1500 mg/kg (rat) |

| Dermal LD50 | Not available |

| Inhalation LC50 | Not available |

Vergleich Mit ähnlichen Verbindungen

Reactivity

- Parent compound (Benzenesulfonyl chloride) : High reactivity due to unsubstituted benzene ring, enabling rapid nucleophilic substitution .

- Target compound: Substituents likely reduce reactivity compared to 4-nitro derivatives. The electron-donating ethoxy group deactivates the ring, while the electron-withdrawing nitro group in the benzoylamino moiety may localize effects away from the sulfonyl chloride .

- 4-Nitrobenzenesulfonyl chloride : Enhanced reactivity due to the strong electron-withdrawing nitro group para to -SO₂Cl, accelerating nucleophilic attack .

- Fluorinated analogs : Bulky perfluoroalkyl groups introduce steric hindrance, reducing reactivity despite strong electron-withdrawing effects .

Hazards

All sulfonyl chlorides are corrosive and pose risks of skin/eye damage (H314, H318). The target compound likely shares these hazards, requiring strict PPE (gloves, goggles) and ventilation during handling .

Solubility and Stability

- The ethoxy and benzoylamino groups in the target compound may reduce polarity, decreasing solubility in polar solvents compared to 4-nitro derivatives.

- Fluorinated analogs exhibit unique solubility profiles in fluorophilic solvents but are less stable under hydrolytic conditions .

Notes on Data Limitations

- Experimental characterization (e.g., NMR, MS) is recommended for precise analysis.

- Hazards are inferred from structurally similar compounds; specific toxicological studies for the target compound are unavailable.

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically follows a convergent approach involving:

- Synthesis of the substituted benzenesulfonyl chloride intermediate bearing the 2-ethoxy substituent.

- Preparation or procurement of the 3-methyl-4-nitrobenzoylamine derivative.

- Coupling of the sulfonyl chloride intermediate with the benzoylamino compound to form the target molecule.

Preparation of 2-Ethoxybenzenesulfonyl Chloride Intermediate

According to patent US9932322B2, sulfonyl chloride compounds such as 2-ethoxybenzenesulfonyl chloride can be prepared by chlorination of the corresponding sulfonic acid using phosphorus pentachloride or phosphorus oxychloride in an inert solvent system (e.g., chlorobenzene or trifluoromethylbenzene) under controlled temperature conditions (50–150 °C, preferably 100–150 °C) and reaction times ranging from 1 to 24 hours.

-

Pyridine-3-sulfonic acid derivative (or corresponding sulfonic acid) + Phosphorus pentachloride → 2-ethoxybenzenesulfonyl chloride

-

- Solvent: Chlorobenzene, trifluoromethylbenzene, or other inert solvents such as aromatic hydrocarbons or halogenated hydrocarbons.

- Temperature: 100–150 °C

- Time: 1–10 hours (optimal)

- Base: Often performed in the presence of a base such as triethylamine or pyridine to neutralize HCl formed.

- Safety: The process avoids hazardous phosphorus oxychloride waste treatment by using chlorobenzene as solvent.

-

The ethoxy substituent is introduced prior to sulfonyl chloride formation by starting from 2-ethoxybenzenesulfonic acid or by ethoxylation of the corresponding hydroxy derivative.

Preparation of 3-Methyl-4-nitrobenzoylamine Derivative

- This intermediate is typically synthesized by nitration of 3-methylbenzoyl derivatives or by selective functional group transformations on 3-methylbenzoyl amines.

- The nitro group is introduced via controlled nitration reactions using nitric acid and sulfuric acid mixtures, ensuring regioselectivity at the 4-position.

- The amine functionality is protected or introduced as benzoylamino to facilitate subsequent coupling.

Coupling Reaction to Form 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride

The key step involves nucleophilic substitution of the sulfonyl chloride group by the benzoylamino moiety:

-

2-Ethoxybenzenesulfonyl chloride + 3-methyl-4-nitrobenzoylamine → 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride

-

- Solvent: Inert solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

- Base: Tertiary amines (e.g., triethylamine, diisopropylethylamine) are used to scavenge HCl.

- Temperature: Typically 0–25 °C to avoid side reactions.

- Time: Several hours until completion.

- Stoichiometry: Slight excess of amine to ensure complete conversion.

-

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide linkage.

Optimization and Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Chlorobenzene, dichloromethane, THF | Choice affects solubility and reaction rate |

| Temperature | 0–150 °C (depending on step) | High temp for sulfonyl chloride formation; low temp for coupling |

| Reaction Time | 1–24 hours | Longer times for sulfonyl chloride formation; shorter for coupling |

| Base | Triethylamine, pyridine, K2CO3 | Neutralizes HCl, promotes reaction |

| Molar Ratios | 1:1 to 1:5 (sulfonyl chloride:amine) | Excess amine ensures complete conversion |

| Yield | Typically 70–90% (reported for similar sulfonyl chlorides) | Dependent on purity and reaction control |

Summary of Preparation Method

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Ethoxybenzenesulfonic acid + PCl5 | Chlorobenzene, 100–150 °C, 1–10 h | 2-Ethoxybenzenesulfonyl chloride |

| 2 | 3-Methylbenzoyl amine + HNO3/H2SO4 (nitration) | Controlled temperature, acid mixture | 3-Methyl-4-nitrobenzoylamine |

| 3 | 2-Ethoxybenzenesulfonyl chloride + 3-methyl-4-nitrobenzoylamine | DCM or THF, 0–25 °C, base present | 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride |

Research Findings and Literature Support

- Patent US9932322B2 provides a robust method for sulfonyl chloride preparation using phosphorus pentachloride in chlorobenzene solvent, avoiding hazardous waste and improving safety.

- ChemicalBook data confirms the moisture sensitivity and handling precautions for ethoxybenzenesulfonyl chloride derivatives.

- The coupling of sulfonyl chlorides with amines to form sulfonamides is a well-established reaction in organic synthesis, with various bases and solvents optimizing yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.